REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C([Li])CCC.[N:14]1[C:27]2[C:18](=[CH:19][CH:20]=[C:21]3[C:26]=2[N:25]=[CH:24][CH:23]=[CH:22]3)[CH:17]=[CH:16][CH:15]=1>C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:24]2[CH:23]=[CH:22][C:21]3[C:26](=[C:27]4[C:18](=[CH:19][CH:20]=3)[CH:17]=[CH:16][CH:15]=[N:14]4)[N:25]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
6.79 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min and further for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 0° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
an aqueous layer was extracted with dichloromethane (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
ADDITION
|
Details
|
To a filtrate, 20 g of manganese dioxide was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Thereafter, 20 g of manganese dioxide was further added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
a filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC2=C3N=CC=CC3=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |